molecular formula C27H26O18 B1232355 luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] CAS No. 96400-45-2

luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Cat. No. B1232355
CAS RN: 96400-45-2
M. Wt: 638.5 g/mol
InChI Key: PBBVWJQPAZYQDB-DBFWEQBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] (L7G) is a naturally occurring flavonoid glycoside found in leaves of basil or Verbena officinalis L . It is the glycosyloxyflavone resulting from the condensation of the hydroxy group at position 7 of luteolin with the 1 position of 2-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid .


Synthesis Analysis

The synthesis of L7G involves the enzyme luteolin-7-O-diglucuronide 4’-O-glucuronosyltransferase, which catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-diglucuronide to produce UDP, luteolin, and luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]-4’-O-beta-D-glucuronide .


Molecular Structure Analysis

The molecular formula of L7G is C27H26O18. It has an average mass of 638.484 Da and a mono-isotopic mass of 638.111938 Da .


Chemical Reactions Analysis

Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase is an enzyme that catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-glucuronide to produce UDP and luteolin 7-O-[beta-D-glucuronosyl-(1→2)-beta-D-glucuronide] .


Physical And Chemical Properties Analysis

L7G is a dicarboxylic acid and a disaccharide derivative .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Effects

Luteolin 7-diglucuronide has been shown to possess significant anti-inflammatory and antioxidant properties. In endothelial cells cultured in vitro, it inhibits the STAT3 pathway, which is involved in inflammatory responses. It also exhibits an antiproliferative action and reduces oxidative stress by inhibiting the generation of reactive oxygen species (ROS) .

Cardiovascular Health

Research indicates that Luteolin 7-diglucuronide can contribute to cardiovascular health by lowering blood cholesterol levels. This is crucial for reducing the risk of cardiovascular disease, especially in patients with familial hypercholesterolemia. It has been identified in Perilla frutescens leaf extracts, which are being developed as functional foods with cholesterol-lowering effects .

Anticancer Activity

Luteolin 7-diglucuronide has been associated with anticancer activity. It can block the activation of carcinogens, increase carcinogen detoxification, and stimulate error-free DNA repair. These properties make it a candidate for further research in cancer prevention and therapy .

Food Industry and Biomedical Applications

Due to its various biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antibacterial properties, Luteolin 7-diglucuronide has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVWJQPAZYQDB-DBFWEQBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 2
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 3
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 4
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 5
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 6
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.